Lipophilicity Modulation: 1-Butyl vs. 1-Benzyl Substitution in 6-Methyl-3-tosyl-1,4-dihydroquinolin-4-one Series
The 1-butyl substituent in the target compound provides a calculated logP (cLogP) of approximately 3.8, compared to ~4.9 for the 1-benzyl analog (1-benzyl-6-methyl-3-tosyl-1,4-dihydroquinolin-4-one, CAS 892762-91-3) [1]. This >1 log unit difference translates into a ~10-fold higher predicted solubility and reduced phospholipidosis risk for the 1-butyl derivative, while retaining sufficient lipophilicity for passive membrane permeability. The difference is driven by the lack of the additional aromatic ring present in the benzyl group.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.8 (1-butyl derivative) |
| Comparator Or Baseline | 1-Benzyl-6-methyl-3-tosyl-1,4-dihydroquinolin-4-one: cLogP ~4.9 |
| Quantified Difference | ΔcLogP ≈ +1.1 (comparator is more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm on PubChem entries; experimental confirmation pending. |
Why This Matters
A 1.1 log unit lipophilicity gap directly influences oral absorption, metabolic clearance, and off-target binding, making the 1-butyl derivative more attractive for programs requiring balanced ADME profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18559406, '1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one'. View Source
